![molecular formula C20H20ClFN2O4S B4541615 2-[2-chloro-6-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4541615.png)

2-[2-chloro-6-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]-N-(2-fluorophenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to our target involves multi-step chemical reactions, starting from primary compounds such as 3-fluoro-4-cyanophenol or other phenolic precursors. These processes are characterized by the formation of novel acetamide derivatives through various chemical transformations, including condensation, nucleophilic substitution, and functional group modifications (Yang Man-li, 2008).

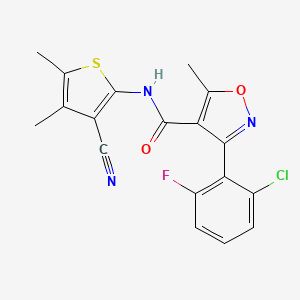

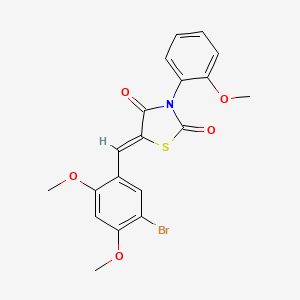

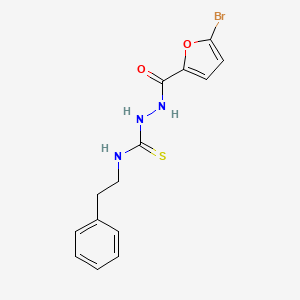

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including our compound, is typically confirmed using elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to our understanding of its chemical behavior (Yang Man-li, 2008).

Chemical Reactions and Properties

Acetamide compounds engage in various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, influenced by their functional groups. These reactions can alter the physical and chemical properties of the compounds, making them suitable for different applications. For instance, modifications to the acetamide group or the introduction of different substituents can significantly impact their reactivity and interaction with biological targets (S. Kalo, T. Morie, N. Yoshida, I. Fujiwara, T. Kon, 1995).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as the presence of halogen atoms, methoxy groups, and the morpholine ring. Understanding these properties is essential for designing compounds with desired characteristics and for their formulation in various products (A. Nasser, M. A. Sathiq, 2017).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their functional groups and overall molecular structure. Studies on these compounds reveal insights into their potential mechanisms of action, interaction with biological systems, and suitability for applications in fields such as pharmacology and materials science. The detailed chemical properties analysis aids in the optimization of these compounds for specific uses (K. Sunder, Jayapal Maleraju, 2013).

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including compounds like acetochlor, alachlor, butachlor, and metolachlor, reveals their metabolic pathways in human and rat liver microsomes. These studies contribute to understanding the environmental and health impacts of these herbicides, indicating complex metabolic activation pathways that may lead to DNA-reactive products. Such insights can inform the evaluation of related compounds for safety and environmental persistence (Coleman et al., 2000).

Structural Aspects and Properties of Salt and Inclusion Compounds

Investigations into the structural aspects of amide-containing isoquinoline derivatives, including those treated with various acids to form gels or crystalline solids, can shed light on potential applications of similar compounds in materials science. Such studies explore the formation of host–guest complexes and their fluorescence properties, providing a foundation for designing new materials with specific optical or chemical characteristics (Karmakar et al., 2007).

Synthesis and Gastroprokinetic Activity

Research into the synthesis and biological activity of compounds with morpholine and benzamide components, such as the development of gastrokinetic agents, illustrates the pharmaceutical applications of complex organic molecules. These studies focus on the structure-activity relationships, highlighting the potential of specific structural modifications to enhance therapeutic efficacy (Kato et al., 1991).

Eigenschaften

IUPAC Name |

2-[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenoxy]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O4S/c1-26-17-11-13(20(29)24-6-8-27-9-7-24)10-14(21)19(17)28-12-18(25)23-16-5-3-2-4-15(16)22/h2-5,10-11H,6-9,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGPNRDMFAUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenoxy]-N-(2-fluorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4541541.png)

![7-[(3-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4541546.png)

![5-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4541554.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4541564.png)

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4541568.png)

![1-(3-chlorophenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4541579.png)

![N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-[(2-fluorobenzyl)thio]acetamide](/img/structure/B4541587.png)

![N-[3-(acetylamino)phenyl]-2-ethoxy-1-naphthamide](/img/structure/B4541599.png)

![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4541603.png)

![N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide](/img/structure/B4541625.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4541637.png)